Methyl2-(2-(chloromethyl)phenyl)-3-methoxyacrylate
Description
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8- |
InChI Key |
QHBMFLGCOYKWJH-FLIBITNWSA-N |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1CCl)\C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1CCl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Historical Development of Synthetic Routes
The synthesis of methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate traces its origins to early efforts in developing strobilurin-derived fungicides. Initial routes, documented in the 1990s, relied on multi-step sequences involving anthranilic acid derivatives, which suffered from low overall yields (≤50%) and cumbersome purification steps. The discovery of 3-isochromanone as a versatile starting material in the mid-2010s marked a paradigm shift, enabling a condensed synthetic pathway with fewer intermediates. Parallel developments in formylation-methylation strategies further diversified the methodological toolkit, though scalability challenges persisted.
Preparation Methods
Synthesis from 3-Isochromanone
Reaction Mechanism
The contemporary synthesis begins with 3-isochromanone, which undergoes acid-catalyzed condensation with trimethyl orthoformate in the presence of glacial acetic acid. This step generates a cyclic intermediate, which is subsequently treated with thionyl chloride (SOCl₂) to introduce the chloromethyl group. Final methanolysis yields the target compound. The reaction sequence is summarized below:
$$
\text{3-Isochromanone} \xrightarrow[\text{CH₃COOH}]{\text{HC(OCH₃)₃}} \text{Intermediate} \xrightarrow{\text{SOCl₂, CH₃OH}} \text{Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate}
$$
Key advantages include the avoidance of toxic halogenation agents and the use of inexpensive reagents like trimethyl orthoformate.
Process Optimization
Critical parameters influencing yield and purity include:
- Mass Ratios :
Exceeding these ratios leads to side reactions, such as over-chlorination or ester hydrolysis. A representative optimization study is shown in Table 1.
Table 1: Effect of Reagent Ratios on Yield
| Parameter | Optimal Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Trimethyl orthoformate | 1:6 | 82 | 98.5 |
| Glacial acetic acid | 1:2 | 85 | 97.8 |
| Thionyl chloride | 1:5 | 88 | 99.1 |
Reflux conditions (80–100°C) for 4–6 hours are optimal for the condensation step, while methanolysis proceeds efficiently at room temperature.
Formylation-Methylation Route
Reaction Mechanism
An alternative route involves formylation of methyl 2-methylphenylacetate followed by methylation. The formylation step employs a base (e.g., sodium hydride) in dimethylformamide (DMF) to generate an enolate intermediate, which is subsequently methylated using methyl iodide:
$$
\text{Methyl 2-methylphenylacetate} \xrightarrow[\text{Base}]{\text{DMF}} \text{Enolate} \xrightarrow{\text{CH₃I}} \text{Methyl 2-(2-methylphenyl)-3-methoxyacrylate}
$$
Chlorination of the methyl group is achieved separately using SOCl₂ or PCl₃.
Process Optimization
This method’s efficiency hinges on:
- Base Selection : Sodium hydride (NaH) outperforms potassium tert-butoxide in enolate stability.
- Solvent Choice : DMF ensures solubility but requires rigorous drying to prevent hydrolysis.
- Temperature Control : Formylation proceeds optimally at −10°C to 0°C to minimize side reactions.
Despite higher reagent costs, this route offers flexibility in modifying the methoxy group early in the synthesis.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | 3-Isochromanone Route | Formylation-Methylation |
|---|---|---|
| Steps | 3 | 4 |
| Overall Yield (%) | 82–88 | 70–75 |
| Cost (USD/kg) | 120–150 | 200–250 |
| Scalability | High | Moderate |
| Byproducts | Minimal | Moderate |
The 3-isochromanone route is superior in yield and cost-effectiveness, making it the preferred industrial method. However, the formylation-methylation approach remains valuable for synthesizing analogs with varied substituents.
Challenges and Industrial Considerations
Key challenges include:
- Handling Thionyl Chloride : Its corrosive nature necessitates specialized equipment.
- Waste Management : Neutralization of acidic byproducts requires careful disposal protocols.
- Purity Standards : Residual solvents (e.g., DMF) must be reduced to <10 ppm for agrochemical applications.
Industrial pilots have demonstrated that continuous-flow reactors enhance safety and consistency in the chlorination step, reducing reaction times by 30%.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate depends on its specific application
Binding to enzymes or receptors: Modulating their activity.
Participating in chemical reactions: Acting as a reactant or catalyst.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl (2E)-2-[2-(chloromethyl)phenyl]-3-methoxyacrylate
- CAS No.: 117428-51-0
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- Key Structural Features : An α,β-unsaturated ester with a chloromethyl-substituted phenyl group at the β-position and a methoxy group at the α-position. The (E)-configuration is critical for its reactivity and biological activity .
Synthesis: Produced via nucleophilic substitution reactions starting from o-methylbenzyl chloride, involving methanol and trimethyl toluate under cyanide or nitrile-mediated conditions. The chloromethyl group serves as a reactive site for further derivatization .
Applications :
Primarily utilized as an intermediate in synthesizing strobilurin-like fungicides and acaricides. Its structural flexibility allows for modifications to enhance bioactivity or environmental stability .
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The chloromethylphenyl-methoxyacrylate scaffold is modified to develop compounds with varied biological activities. Key analogs include:
Physicochemical Properties
- Lipophilicity : Fluorinated derivatives exhibit lower logP values (e.g., 7e: logP ≈ 3.2) compared to the parent compound (logP ≈ 2.8), enhancing water solubility and reducing soil adsorption .
- Stability : The chloromethyl group in the parent compound confers reactivity but may reduce environmental persistence. Derivatives with bulky substituents (e.g., pyrimidine rings) show improved hydrolytic stability .
Biological Activity
Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate is an organic compound recognized for its significant biological activity, particularly as a fungicide. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- Functional Groups : Methoxyacrylate and chloromethyl substitution on the phenyl ring.
The presence of the methoxyacrylate group is crucial for its biological efficacy, particularly in agricultural applications as a fungicide. The compound's structure allows it to undergo various chemical transformations, enhancing its versatility in organic synthesis and medicinal chemistry .
Research indicates that methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate operates primarily by disrupting the mitochondrial electron transport chain in fungal cells. This mechanism is similar to that of other strobilurin analogues, leading to impaired ATP production and ultimately cell death . The compound binds to specific sites within the electron transport chain, inhibiting essential metabolic processes which are critical for fungal survival.
Antifungal Activity
The antifungal properties of methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate have been evaluated against various fungal pathogens. Its efficacy is attributed to its structural similarities with established fungicides, suggesting a broad spectrum of activity against fungi.
| Fungal Pathogen | Efficacy | Mechanism |
|---|---|---|
| Fusarium spp. | High | Disruption of mitochondrial function |
| Aspergillus spp. | Moderate | Inhibition of ATP synthesis |
| Botrytis cinerea | High | Electron transport chain interference |
Case Studies and Research Findings
- Fungicidal Efficacy : A study demonstrated that methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate exhibited significant antifungal activity against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional fungicides .
- Field Trials : In agricultural settings, field trials showed that this compound provided effective control over Botrytis cinerea, achieving over 80% control at recommended application rates .
- Comparative Studies : Comparative studies with other methoxyacrylate derivatives revealed that methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate consistently outperformed several other compounds in terms of both efficacy and safety profiles .
Synthesis and Industrial Application
The synthesis of methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate is noted for its simplicity, low cost, and high yield, making it suitable for industrial production. The synthesis typically involves multiple steps starting from readily available raw materials, followed by reactions such as condensation and chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
